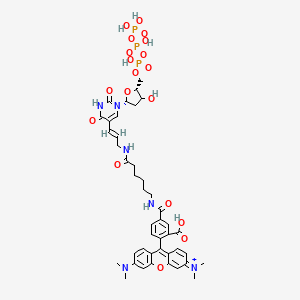
Tetramethylrhodamine-dUTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylrhodamine-deoxyuridine triphosphate is a fluorescently labeled nucleotide analog used extensively in molecular biology. This compound is particularly valuable for labeling DNA, enabling visualization and tracking of nucleic acids in various biological and biochemical assays. The tetramethylrhodamine moiety provides a bright red fluorescence, making it an excellent marker for fluorescence microscopy and other imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethylrhodamine-deoxyuridine triphosphate typically involves the conjugation of tetramethylrhodamine to deoxyuridine triphosphate. This process can be achieved through several steps:
Activation of Tetramethylrhodamine: Tetramethylrhodamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation to Deoxyuridine Triphosphate: The activated tetramethylrhodamine is then reacted with deoxyuridine triphosphate in an appropriate solvent, such as dimethylformamide (DMF), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of tetramethylrhodamine-deoxyuridine triphosphate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tetramethylrhodamine and its activation.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetramethylrhodamine-deoxyuridine triphosphate primarily undergoes substitution reactions due to the presence of the triphosphate group. It can be incorporated into DNA strands during polymerase chain reactions (PCR) or other enzymatic processes.
Common Reagents and Conditions
Polymerases: DNA polymerases are commonly used to incorporate tetramethylrhodamine-deoxyuridine triphosphate into DNA.
Buffers: Standard PCR buffers containing magnesium ions are used to facilitate the reaction.
Thermal Cycling: PCR conditions typically involve repeated cycles of denaturation, annealing, and extension.
Major Products
The major product of reactions involving tetramethylrhodamine-deoxyuridine triphosphate is labeled DNA, which can be used for various downstream applications such as fluorescence in situ hybridization (FISH) and other imaging techniques.
Scientific Research Applications
Tetramethylrhodamine-deoxyuridine triphosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.
Biology: Essential for labeling DNA in fluorescence microscopy, enabling the visualization of cellular processes.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences associated with diseases.
Industry: Applied in the development of biosensors and other diagnostic tools.
Mechanism of Action
Tetramethylrhodamine-deoxyuridine triphosphate exerts its effects by being incorporated into DNA strands during enzymatic reactions. The tetramethylrhodamine moiety provides a fluorescent signal that can be detected using various imaging techniques. The molecular targets are the nucleic acids, and the pathways involved include DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Fluorescein-deoxyuridine triphosphate: Another fluorescently labeled nucleotide, but with a green fluorescence.
Cy3-deoxyuridine triphosphate: Provides an orange-red fluorescence, similar to tetramethylrhodamine.
Alexa Fluor 555-deoxyuridine triphosphate: Offers a bright red fluorescence with higher photostability.
Uniqueness
Tetramethylrhodamine-deoxyuridine triphosphate is unique due to its specific fluorescence properties, which include a high quantum yield and photostability. These characteristics make it particularly suitable for long-term imaging studies and applications requiring high sensitivity.
Properties
Molecular Formula |
C43H52N6O19P3+ |
|---|---|
Molecular Weight |
1049.8 g/mol |
IUPAC Name |
[9-[2-carboxy-4-[[6-[[(E)-3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]carbamoyl]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C43H51N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)29-14-11-25(19-32(29)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h8-9,11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/p+1/b9-8+/t33?,36-,38-/m1/s1 |
InChI Key |
QYCIJWQKPLPLTL-PDLAYENASA-O |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NC/C=C/C5=CN(C(=O)NC5=O)[C@H]6CC([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



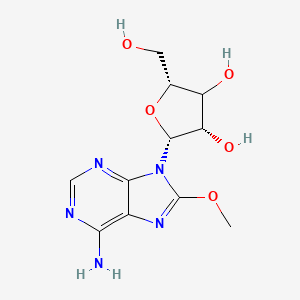
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)
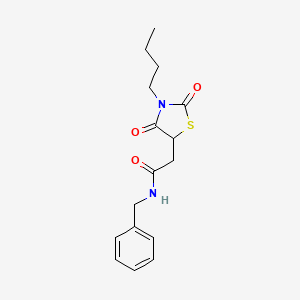
![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)
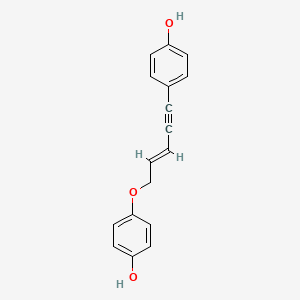

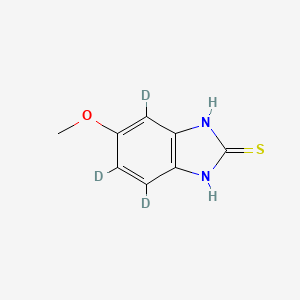

![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)
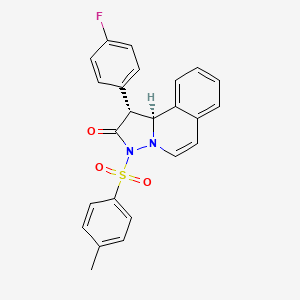
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
